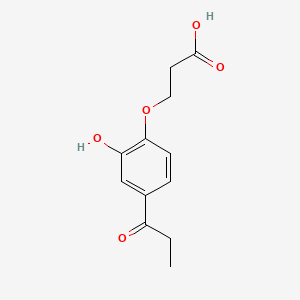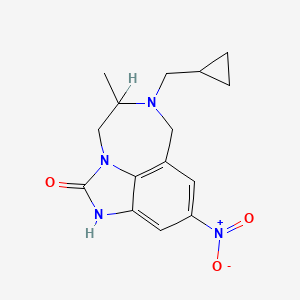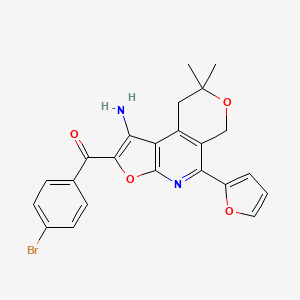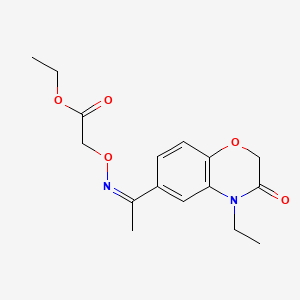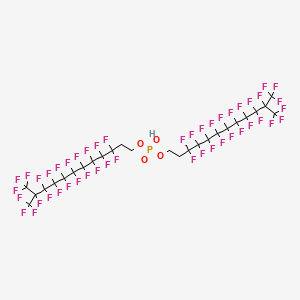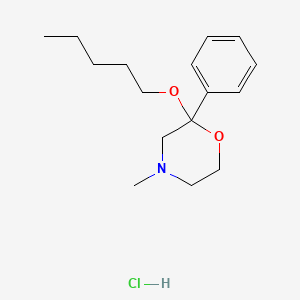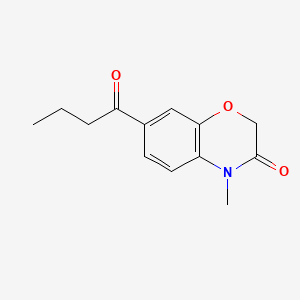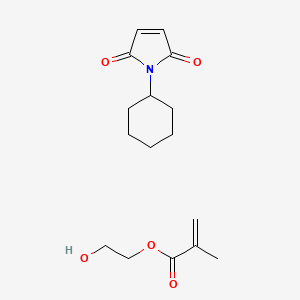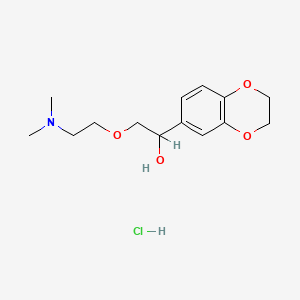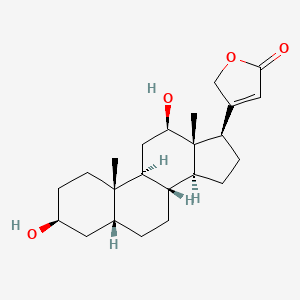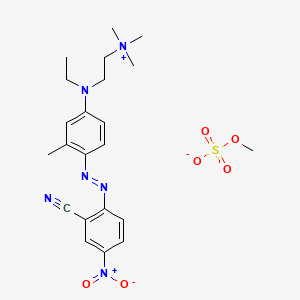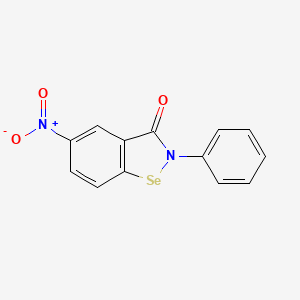
1,2-Benzisoselenazol-3(2H)-one, 5-nitro-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzisoselenazol-3(2H)-one, 5-nitro-2-phenyl- is a selenium-containing heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 5-nitro-2-phenyl- typically involves the reaction of 2-phenyl-1,2-benzisoselenazol-3(2H)-one with a nitrating agent such as nitric acid. The reaction conditions may include:
- Temperature: 0-5°C
- Solvent: Acetic acid or sulfuric acid
- Reaction time: 1-2 hours
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems could enhance the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 5-nitro-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Sodium methoxide, dimethyl sulfoxide
Major Products
Oxidation: Selenoxides, selenones
Reduction: 5-amino-2-phenyl-1,2-benzisoselenazol-3(2H)-one
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antioxidant and enzyme inhibitory properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 5-nitro-2-phenyl- involves its interaction with molecular targets such as enzymes and cellular components. The selenium atom can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The nitro group may contribute to the compound’s biological activity through its reduction to reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Benzisoselenazol-3(2H)-one
- 5-nitro-2-phenyl-1,2-benzisothiazol-3(2H)-one
- 5-nitro-2-phenyl-1,2-benzisoxazol-3(2H)-one
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 5-nitro-2-phenyl- is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs
Eigenschaften
CAS-Nummer |
81744-08-3 |
|---|---|
Molekularformel |
C13H8N2O3Se |
Molekulargewicht |
319.18 g/mol |
IUPAC-Name |
5-nitro-2-phenyl-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C13H8N2O3Se/c16-13-11-8-10(15(17)18)6-7-12(11)19-14(13)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
YKQUERGIJKEBDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C([Se]2)C=CC(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


